molecular formula C7H8N4 B2733896 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 498580-78-2

4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No. B2733896
M. Wt: 148.169
InChI Key: OYYWHYGUOJMFFC-UHFFFAOYSA-N
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Description

4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a chemical compound that has been extensively researched for its potential use in drug development. This compound has shown promising results in various studies, making it a popular choice for researchers in the field of medicinal chemistry. In

Scientific Research Applications

Microwave-Assisted Synthesis

Microwave-assisted one-pot synthesis in water, catalyzed by InCl3, has been utilized for the preparation of carbonylpyrazolo[3,4-b]pyridine derivatives. This method proved useful for generating new N-fused heterocyclic products with good to excellent yields. Further, the treatment with aromatic aldehydes afforded chalcone analogs, highlighting the compound's versatility in creating complex structures (Polo et al., 2017).

Bicyclization Approaches

A novel four-component bicyclization strategy was developed to produce skeletally diverse pyrazolo[3,4-b]pyridine derivatives. This approach allowed for the synthesis of multicyclic pyrazolo[3,4-b]pyridines from low-cost and readily accessible materials, demonstrating the compound's potential in generating complex molecular architectures (Tu et al., 2014).

Ionic Liquid-Mediated Synthesis

Ionic liquids have been employed as catalysts for the synthesis of pyrazolo-fused 4-azafluorenones, offering an environmentally benign procedure with moderate yields under mild conditions. This synthesis route emphasizes the compound's adaptability to green chemistry principles (Polo et al., 2019).

Green Synthesis Approaches

The compound's applications extend to green chemistry, where methods like using recyclable polyethylene glycol (PEG-400) as a reaction medium have been explored. This approach facilitated the synthesis of pyrazolo[3,4-b]pyridin-6(7H)-one derivatives via a three-component reaction, showcasing an environmentally friendly and efficient synthetic route (Zhong et al., 2013).

properties

IUPAC Name

4-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-4-2-3-9-7-5(4)6(8)10-11-7/h2-3H,1H3,(H3,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYWHYGUOJMFFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NC2=NNC(=C12)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

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